molecular formula C12H12N2O3S B442913 ethyl 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate CAS No. 17823-28-8

ethyl 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Cat. No.: B442913
CAS No.: 17823-28-8
M. Wt: 264.3g/mol
InChI Key: MRDXMESGLAWUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a heterocyclic compound that features a thiazolidinone ring substituted with an ethoxycarbonyl group and a phenylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate typically involves the reaction of 4-ethoxycarbonylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazolidinone ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

ethyl 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves its interaction with biological targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Another thiazole derivative with significant medicinal applications.

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

    4-Phenylthiazole: Used in various chemical syntheses and as a building block for more complex molecules.

Uniqueness

ethyl 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethoxycarbonyl and phenylimino groups allows for a range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-2-17-11(16)8-3-5-9(6-4-8)13-12-14-10(15)7-18-12/h3-6H,2,7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDXMESGLAWUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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